2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Description
This compound is an acetamide derivative featuring a 3-chlorophenyl-substituted imidazole core linked via a sulfanyl group and an N-(2-ethoxyphenyl) moiety. The imidazole ring is a heterocyclic scaffold known for its versatility in drug design, while the 3-chlorophenyl group introduces electron-withdrawing effects that may enhance binding to biological targets.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)22-18(24)13-26-19-21-10-11-23(19)15-7-5-6-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGPYLKRLYKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Nucleophilic Substitution
The primary synthetic route involves three sequential stages:
- Imidazole Ring Formation : A 1-(3-chlorophenyl)imidazole intermediate is synthesized via cyclocondensation of 3-chloroaniline with α-haloketones or via the Debus-Radziszewski reaction using glyoxal, ammonia, and appropriate aldehydes.
- Sulfanyl Group Introduction : The imidazole intermediate undergoes nucleophilic substitution with thiourea or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, yielding 2-mercapto-1-(3-chlorophenyl)imidazole.
- Acetamide Coupling : The mercapto group reacts with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the final product.
Key Reaction Conditions :
- Temperature: 60–100°C
- Solvent: Ethanol/water mixtures or acetonitrile
- Catalysts: Triethylamine (for deprotonation)
Table 1: Comparative Yields Across Reaction Steps
| Step | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Imidazole Formation | 72–85 | >90% | |
| Sulfanyl Introduction | 65–78 | 88–92% | |
| Acetamide Coupling | 80–89 | 94–97% |
One-Pot El-Saghier Reaction
An alternative method employs the El-Saghier protocol, which condenses ethyl cyanoacetate, ethyl glycinate hydrochloride, and 3-chloroaniline in a single pot under solvent-free conditions:
- Mechanism :
Optimization Parameters :
Advantages :
- Eliminates intermediate isolation steps.
- Reduces solvent waste, aligning with green chemistry principles.
Catalytic Cyclization Using BEMP
A patent-derived approach utilizes 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a catalyst for intramolecular cyclization:
- Propargylic Urea Intermediate : Synthesized from 3-chloroaniline and phenyl isocyanate.
- Cyclization : BEMP (5 mol%) in acetonitrile induces a 1,5-hydride shift, forming the imidazole core at room temperature within 1 hour.
Table 2: BEMP-Catalyzed Reaction Performance
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Time | 1 hour |
| Yield | 92% |
| Purity | 98% (LC-MS) |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. Additionally, the chlorophenyl group can interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Electronic Effects
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group (vs. 2-chloro in or 4-chloro in ) alters steric and electronic interactions. The 3-position may optimize binding to hydrophobic pockets in enzymes or receptors compared to ortho-substituted analogs .
- N-Linked Aromatic Group : The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects (ethoxy group) compared to 2-fluorophenyl () or 4-methoxyphenyl (). Fluorine’s electronegativity () enhances polar interactions, while ethoxy balances lipophilicity and solubility .
Core Heterocycle Modifications
- Imidazole vs. Benzothiazole/Thiazole : The imidazole core in the target compound allows for hydrogen bonding via its nitrogen atoms, whereas benzothiazole () or thiazole () rings prioritize π-π stacking interactions. Imidazole derivatives are more likely to participate in metal coordination, relevant to enzyme inhibition .
- Pyrazolone Derivatives : Compounds like those in mimic benzylpenicillin’s lateral chain, suggesting antimicrobial mechanisms. The target compound’s imidazole-sulfanyl group may offer similar bioactivity but with distinct pharmacokinetics .
Biological Activity
The compound 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
- Chemical Formula : C25H23ClN4O2S
- Molecular Weight : 479.005 g/mol
- Key Functional Groups : Imidazole, thioether, and acetamide functionalities contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated promising anticancer properties of imidazole derivatives similar to the compound . For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.7 | Induces apoptosis, upregulates p53 |
| MDA-MB-231 | 33.9 | Apoptotic pathway activation |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited considerable inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Diameter (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 10.68 | 500 |
| Staphylococcus aureus | 10.33 | 500 |
| Candida albicans | 11.30 | 500 |
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes:
- IC50 Value : The IC50 for MPO inhibition was recorded at 0.26 µmol/L, suggesting its potential role in anti-inflammatory therapies .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
- Study on Canine Malignant Histiocytosis : The compound demonstrated a mean percentage cell death of approximately 59.2% in canine malignant histiocytic cell line DH82 when treated with a concentration of 15 µg/mL .
- Human Lymphocytes : Investigations revealed an IC50 value of 4.33 ± 0.97 µg/mL against human lymphocytes, indicating significant cytotoxic effects .
Q & A
Q. Key Reaction Conditions :
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Imidazole Formation | Ethanol | H2SO4 | 80 | 60–70 |
| Sulfanyl Linkage | DCM | Et3N | 25 | 75–85 |
| Acetamide Coupling | DMF | None | 110 | 50–60 |
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Identify amide C=O stretch (~1680 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) :
Advanced: How can researchers design experiments to establish structure-activity relationships (SAR) for this compound’s antimicrobial activity?
Methodological Answer:
Substituent Modification :
- Synthesize analogs with variations in the chlorophenyl (e.g., electron-withdrawing groups) or ethoxyphenyl (e.g., alkyl chain elongation) moieties .
In Vitro Screening :
- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .
Statistical Design :
Q. Table 2: Example SAR Data from Analogous Compounds
| Compound Modification | MIC (µg/mL) vs S. aureus | Reference |
|---|---|---|
| 3-Chlorophenyl → 4-Fluorophenyl | 12.5 | |
| Ethoxy → Methoxy | 25.0 |
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Methodological Answer:
Assay Standardization :
Control Experiments :
Pharmacokinetic Profiling :
- Assess metabolic stability (e.g., microsomal assays) to differentiate intrinsic activity vs bioavailability effects .
Advanced: How can computational methods enhance the optimization of synthetic pathways for this compound?
Methodological Answer:
Reaction Path Search :
- Use quantum chemical calculations (DFT) to model transition states and identify energetically favorable pathways .
Machine Learning :
- Train models on existing reaction data (e.g., PubChem datasets) to predict optimal solvents/catalysts .
In Silico SAR :
- Perform molecular docking (e.g., AutoDock Vina) to prioritize analogs with high predicted binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
